Product packaging for 1-[2-(Trimethylsilyl)ethyl]aziridine(Cat. No.:CAS No. 18387-12-7)

1-[2-(Trimethylsilyl)ethyl]aziridine

Cat. No.: B15072421
CAS No.: 18387-12-7
M. Wt: 143.30 g/mol
InChI Key: QJMJIBICTSDNAB-UHFFFAOYSA-N
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Description

1-[2-(Trimethylsilyl)ethyl]aziridine (CAS 18387-12-7) is a specialized organosilicon compound with the molecular formula C7H17NSi and a molecular weight of 143.30 g/mol . It features a reactive aziridine ring, a three-membered heterocycle known for significant ring strain, fused with a (trimethylsilyl)ethyl group . This structure makes it a valuable building block in organic synthesis, particularly for developing novel methodologies and accessing more complex nitrogen-containing heterocycles of pharmaceutical interest . While specific applications for this derivative are sparsely documented in the available literature, aziridines in general are highly valued in research for their synthetic utility. They serve as key intermediates in ring-opening reactions, ring-expansion processes, as precursors to azomethine ylides for 1,3-dipolar cycloadditions, and in the synthesis of various amino compounds . The presence of the trimethylsilyl group may offer opportunities for further functionalization or serve as a protective strategy, aligning with modern research efforts to develop sustainable and efficient chemical transformations . This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17NSi B15072421 1-[2-(Trimethylsilyl)ethyl]aziridine CAS No. 18387-12-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18387-12-7

Molecular Formula

C7H17NSi

Molecular Weight

143.30 g/mol

IUPAC Name

2-(aziridin-1-yl)ethyl-trimethylsilane

InChI

InChI=1S/C7H17NSi/c1-9(2,3)7-6-8-4-5-8/h4-7H2,1-3H3

InChI Key

QJMJIBICTSDNAB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCN1CC1

Origin of Product

United States

Synthetic Methodologies for 1 2 Trimethylsilyl Ethyl Aziridine and Analogous N Silylated Aziridines

Direct Aziridination Approaches Utilizing Silylated Reagents

Direct aziridination involves the construction of the three-membered ring in a single key step. The use of reagents containing silicon moieties is a key strategy for introducing silyl (B83357) groups into the final aziridine (B145994) product.

Aziridination of Imines with Silyl-Substituted Diazo Compounds

The reaction between imines and diazo compounds, often catalyzed by Lewis acids, is a well-established method for aziridine synthesis. researchgate.net When silyl-substituted diazo compounds such as trimethylsilyldiazomethane (B103560) are employed, C-silylated aziridines can be produced with high stereoselectivity. organic-chemistry.org

Research has shown that treating N-sulfonyl imines, including those with 2-(trimethylsilyl)ethanesulfonyl (SES) and tosyl (Ts) protecting groups, with trimethylsilyldiazomethane yields C-silylaziridines. organic-chemistry.orgnih.gov These reactions generally produce the cis-aziridine as the major diastereoisomer. researchgate.netnih.gov The reaction is catalyzed by various Lewis acids, with Zn(OTf)₂ and Yb(OTf)₃ being effective for a range of imines. researchgate.net The synthetic utility of the resulting C-silylaziridines is significant; the trimethylsilyl (B98337) group can be substituted with various electrophiles with retention of configuration, or it can direct regioselective ring-opening reactions where a nucleophile attacks the silyl-bearing carbon. nih.govacs.org

For instance, the reaction of N-sulfonyl imines derived from various aromatic and aliphatic aldehydes with trimethylsilyldiazomethane gives the corresponding cis-3-trimethylsilylaziridines in good yields and high diastereoselectivity. nih.gov

Table 1: Diastereoselective Aziridination of N-Sulfonyl Imines with Trimethylsilyldiazomethane nih.gov

Imine Substituent (R)N-Protecting GroupYield (%)Diastereomeric Ratio (cis:trans)
PhenylTs75>98:2
4-ChlorophenylTs68>98:2
2-NaphthylTs83>98:2
CinnamylTs6190:10
n-HexylTs3280:20
PhenylSES71>98:2

This methodology provides a direct route to aziridines bearing a silicon-carbon bond, which serve as versatile intermediates for further chemical transformations. nih.gov

Catalytic and Asymmetric Aziridination Mediated by Sulfur Ylides for N-Silylated Systems

The reaction of sulfur ylides with imines is a powerful method for forming aziridine rings. When conducted with chiral catalysts, this approach can afford enantiomerically enriched aziridines. mdpi.comresearchgate.net The development of catalytic asymmetric versions of this reaction has been a significant area of research. msu.edu

While direct examples involving the synthesis of 1-[2-(trimethylsilyl)ethyl]aziridine using this method are not extensively documented, the principles can be applied to N-silylated systems. The general mechanism involves the generation of a sulfur ylide, which then attacks an imine. Subsequent intramolecular cyclization with the expulsion of a sulfide (B99878) generates the aziridine ring. The stereochemical outcome is controlled by the catalyst, which coordinates to the reactants to favor a specific transition state.

Chiral borate (B1201080) catalysts derived from vaulted biaryl ligands like VANOL and VAPOL have been shown to be highly effective in the asymmetric aziridination of N-benzhydryl imines with diazo compounds, a reaction that proceeds through a related intermediate. msu.edumsu.edu Similarly, organocatalytic approaches using chiral phosphoric acids or squaramides have been developed for reactions involving sulfur ylides, enabling the synthesis of various chiral products with high enantioselectivity. mdpi.com These catalytic systems could potentially be adapted for the synthesis of chiral N-silylated aziridines from corresponding N-silylated imines.

Cyclization Strategies for the Formation of the Aziridine Ring Incorporating the 2-(Trimethylsilyl)ethyl Moiety

An alternative to direct aziridination is the intramolecular cyclization of an acyclic precursor that already contains the required N-substituent and the atoms destined to form the aziridine ring.

From Sulfonated Precursors, e.g., 2-(Trimethylsilyl)ethanesulfonyl (SES) Derivatives

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a versatile activating and protecting group in organic synthesis. Its application in aziridine chemistry is notable, particularly in the synthesis of N-SES activated aziridines. These compounds are valuable because the SES group can be cleaved under mild conditions using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). osti.govresearchgate.net

A common route to N-SES aziridines involves the reaction of an aziridine or a precursor like 2-methyl-aziridine with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl). osti.gov For example, N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz) was synthesized by reacting SES-Cl with 2-methyl-aziridine. osti.govosti.gov This N-activated aziridine was subsequently used in controlled anionic ring-opening polymerizations. osti.govresearchgate.net

Another approach involves the cyclization of a precursor derived from an amino alcohol. This process is analogous to the Wenker synthesis, where a 2-amino alcohol is converted to a sulfate (B86663) ester which then cyclizes upon treatment with a base. wikipedia.org In the context of SES derivatives, an N-SES protected 2-amino alcohol can be converted to a leaving group (e.g., a tosylate or halide) at the hydroxyl position, followed by base-induced intramolecular nucleophilic substitution to form the N-SES aziridine ring. nih.gov

Researchers have also utilized SES-protected azides in ruthenium-catalyzed asymmetric aziridination of alkenes, demonstrating the utility of the SES group in facilitating aziridine formation while providing a convenient handle for subsequent deprotection. rsc.org

Other Intramolecular Cyclization Protocols

The formation of the aziridine ring via intramolecular cyclization is a fundamental synthetic strategy. wikipedia.org A classic method involves the base-induced cyclization of a vicinal haloamine, where the amine functional group displaces an adjacent halide. wikipedia.org To synthesize this compound via this route, a precursor such as N-[2-(trimethylsilyl)ethyl]-2-chloroethanamine would be required.

Another widely used protocol is the Wenker synthesis and its modifications, which begin with 2-amino alcohols. wikipedia.orgbaranlab.org The amino alcohol is first converted into a sulfate ester or a sulfonate ester (e.g., tosylate), which then undergoes intramolecular cyclization upon treatment with a strong base to yield the aziridine. wikipedia.orgnih.gov

Table 2: General Intramolecular Cyclization Routes to N-Substituted Aziridines

Precursor TypeKey IntermediateReagents for CyclizationProduct
Vicinal HaloamineR-NH-CH₂-CH₂-XBase (e.g., NaOH, K₂CO₃)N-Substituted Aziridine
2-Amino Alcohol (Wenker)R-NH-CH₂-CH₂-OSO₃HBase (e.g., NaOH)N-Substituted Aziridine
2-Amino Alcohol (Mitsunobu)R-NH-CH₂-CH₂-OHPPh₃, DEAD/DIADN-Substituted Aziridine

These methods are general and can be applied to the synthesis of this compound by starting with the appropriately N-substituted precursor, such as N-[2-(trimethylsilyl)ethyl]ethanolamine.

Derivatization of Pre-formed Aziridines with Trimethylsilyl-Containing Functional Groups

This strategy involves the N-functionalization of a pre-existing aziridine ring. The nitrogen atom of an unsubstituted (N-H) or other reactive aziridine can act as a nucleophile, attacking an electrophilic reagent that contains the desired 2-(trimethylsilyl)ethyl group.

A direct method is the alkylation of aziridine with a suitable electrophile like (2-bromoethyl)trimethylsilane (B57555) or (2-iodoethyl)trimethylsilane (B11878311) in the presence of a base. The aziridine nitrogen attacks the electrophilic carbon, displacing the halide and forming the C-N bond.

A related approach involves the use of 2-(trimethylsilyl)ethyl chloroformate (TEOC-Cl). This reagent reacts with the aziridine nitrogen to form an N-Teoc protected aziridine, which is a carbamate (B1207046) derivative. This method was successfully used to prepare methyl 1-[2-(trimethylsilyl)ethoxycarbonyl]aziridine-2-carboxylate from the parent aziridine-2-carboxylate (B8329488) ester. ru.nl While this introduces a carbonyl group, it demonstrates the principle of attaching the 2-(trimethylsilyl)ethyl moiety to the aziridine nitrogen. The Teoc group is also valuable as it can be removed under specific conditions, often with fluoride ions. ru.nl

The choice of synthetic strategy depends on the availability of starting materials, the desired scale of the reaction, and the stereochemical requirements of the final product.

N-Alkylation and N-Acylation with 2-(Trimethylsilyl)ethyl Groups

The introduction of the 2-(trimethylsilyl)ethyl group onto the aziridine nitrogen can be accomplished through either N-alkylation or N-acylation, depending on the desired linkage. These methods are crucial for preparing N-protected aziridines that can undergo further synthetic transformations.

N-Acylation:

N-Acylation of aziridines with a 2-(trimethylsilyl)ethyl moiety typically involves the use of 2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl). This reaction introduces a carbamate functionality onto the aziridine nitrogen. A documented example involves the N-acylation of an aziridine-2-carboxylic ester. In this synthesis, the reaction with 2-(trimethylsilyl)ethyl chloroformate in the presence of a base such as triethylamine (B128534) yields the corresponding N-Teoc protected aziridine. The reaction proceeds effectively, providing the desired product in good yield. For instance, the reaction of a specific aziridine-2-carboxylic ester with Teoc-Cl and triethylamine resulted in an 84% yield of the N-acylated product.

Aziridine SubstrateReagentBaseYield (%)Reference
Aziridine-2-carboxylic ester2-(Trimethylsilyl)ethyl chloroformate (Teoc-Cl)Triethylamine84

Another analogous N-acylation involves the use of 2-(trimethylsilyl)ethanesulfonyl chloride to introduce a sulfonyl group, resulting in an N-sulfonylated aziridine. This approach has been used to synthesize N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine.

N-Alkylation:

Introduction of α-Lithiated Trimethylsilylacetonitrile into Aziridine Systems

The introduction of an α-lithiated trimethylsilylacetonitrile into an aziridine system represents a potential method for the synthesis of β-amino nitriles with a quaternary α-carbon. This reaction would involve the nucleophilic attack of the lithiated nitrile on one of the electrophilic carbons of the aziridine ring, leading to ring-opening.

While there is no specific literature detailing the reaction of α-lithiated trimethylsilylacetonitrile with aziridines, the ring-opening of N-activated aziridines with other carbon nucleophiles, including lithiated species and nitrile anions, is a well-established synthetic strategy. For example, the base-catalyzed ring-opening of N-sulfonyl aziridines with pro-nucleophiles such as ethyl phenylcyanoacetate has been reported to proceed under mild conditions to afford the corresponding γ-amino esters. This demonstrates the feasibility of using carbanionic species derived from nitriles as nucleophiles for aziridine ring-opening.

Furthermore, the synthesis of β-amino nitriles can be achieved through the ring-opening of aziridines with trimethylsilyl cyanide (TMSCN) in the presence of a catalyst. This reaction, however, introduces the cyanide group directly and does not involve a pre-formed lithiated species.

The reaction of N-tosylaziridines with various nitriles in the presence of a Lewis acid, such as BF₃·Et₂O, has been shown to lead to the formation of imidazolines via a formal [3+2] cycloaddition. This pathway is distinct from a simple nucleophilic ring-opening and involves the cleavage of the C-N bond of the aziridine and formation of a new five-membered ring.

Reactivity and Mechanistic Investigations of 1 2 Trimethylsilyl Ethyl Aziridine Derivatives

Nucleophilic Ring-Opening Reactions

The reactivity of 1-[2-(trimethylsilyl)ethyl]aziridine is characterized by nucleophilic ring-opening reactions, a common feature of strained three-membered heterocyclic compounds. nih.gov As a "non-activated" aziridine (B145994) bearing an electron-donating alkyl group on the nitrogen, it is relatively inert towards direct attack by most nucleophiles. nih.govencyclopedia.pub Activation is typically required, usually through the formation of an aziridinium (B1262131) ion intermediate, which dramatically increases the ring strain and electrophilicity of the ring carbons. encyclopedia.pubnih.gov The efficiency and outcome of these ring-opening reactions are highly dependent on the nature of the nucleophile, the reaction conditions, and the substituents on the aziridine ring. nih.gov

Regio- and Stereoselectivity in Aziridine Ring Cleavage

The ring cleavage of N-alkyl aziridines, such as this compound, by nucleophiles is governed by specific regio- and stereochemical principles, largely dictated by the reaction mechanism. rsc.org In most cases, the reaction proceeds through an S_N2-type pathway where the nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond. osaka-u.ac.jp

Regioselectivity: The site of nucleophilic attack is influenced by both steric and electronic factors. frontiersin.org

Attack at the less substituted carbon: For asymmetrically substituted aziridines, nucleophilic attack predominantly occurs at the less sterically hindered carbon atom. nih.gov This is the most common pathway for N-alkyl aziridines under neutral or basic conditions, resembling a classic S_N2 reaction.

Attack at the more substituted carbon: In cases where a substituent on the ring can stabilize a developing positive charge (e.g., a phenyl or vinyl group), the reaction can gain more S_N1 character. encyclopedia.pubnih.gov This can lead to a preference for nucleophilic attack at the more substituted carbon.

The choice of electrophile used to activate the aziridine nitrogen also plays a crucial role in determining the regiochemical outcome of the subsequent nucleophilic attack. frontiersin.org

Stereoselectivity: Nucleophilic ring-opening of chiral aziridines is often a highly stereoselective process. The S_N2-type mechanism results in an inversion of the stereochemical configuration at the carbon center that is attacked by the nucleophile. osaka-u.ac.jp This predictable stereochemical outcome makes aziridines valuable chiral building blocks in asymmetric synthesis for creating specific stereoisomers of amino-functionalized molecules. nih.gov

Reactivity with Diverse Nucleophiles (e.g., thiols, amines, lithiated dithianes)

Once activated via aziridinium ion formation, this compound can react with a wide array of nucleophiles. The regioselectivity of these reactions generally follows the principles outlined above, with the attack occurring at the sterically less hindered carbon atom unless electronic factors dominate. nih.gov

Thiols: Thiophenols and other thiols are effective nucleophiles for opening aziridine rings. nih.gov These reactions are typically highly regioselective, yielding β-amino sulfides. The reaction rate can be influenced by the acidity of the thiol. researchgate.net

Amines: Amines can serve as nitrogen nucleophiles to open the aziridinium ion, leading to the formation of 1,2-diamine derivatives. This method is synthetically important for accessing enantiopure diamines from chiral aziridines. encyclopedia.pubnih.gov

Lithiated Dithianes: Organolithium reagents, including lithiated dithianes, act as carbon nucleophiles. Their reaction with activated aziridines provides a route for carbon-carbon bond formation, leading to γ-amino dithiane derivatives which can be further transformed into other functional groups.

Interactive Table: Examples of Nucleophilic Ring-Opening Reactions of N-Alkyl Aziridines

Nucleophile TypeSpecific NucleophileTypical ConditionsProduct Type
SulfurThiophenolCH₂Cl₂, Room Temperatureβ-Amino sulfide (B99878)
NitrogenPrimary/Secondary AminesRequires activation (e.g., TMSI)1,2-Diamine
CarbonEnolates (from ketones, esters)Requires activationγ-Amino carbonyl compound
CarbonLithiated DithianesRequires activationγ-Amino dithiane derivative
HalogenIodide (from TMSI)TMSI, CH₂Cl₂β-Iodoamine

Electrophilic Activation and Aziridinium Ion Formation

The key to the reactivity of non-activated aziridines like this compound is electrophilic activation of the nitrogen atom. nih.gov This process generates a highly strained and electrophilic aziridinium ion, which is the actual species that undergoes nucleophilic attack. encyclopedia.pubfrontiersin.org

Generation of Trimethylsilyl (B98337) Aziridinium Ions

The aziridinium ion is formed by the reaction of the lone pair of electrons on the aziridine's nitrogen atom with an electrophile. encyclopedia.pubnih.gov A variety of electrophiles can be employed to generate these reactive intermediates. The reactivity of the resulting aziridinium ion depends on the nature of the activating electrophile, with acyl groups leading to the most active ions, followed by silyl (B83357), alkyl, and protonyl groups. encyclopedia.pubresearchgate.net

Common electrophiles for aziridinium ion formation include:

Protic Acids (H⁺): Simple protonation of the nitrogen increases the ring strain and activates the ring for attack. encyclopedia.pub

Alkylating Agents: Reagents like methyl trifluoromethanesulfonate (B1224126) or methyl iodide can alkylate the nitrogen to form a stable, isolable aziridinium salt. rsc.orgnih.gov

Silyl Halides: Trimethylsilyl iodide (TMSI) is another effective electrophile that generates a silyl-aziridinium intermediate. encyclopedia.pubnih.gov

Lewis Acids: Lewis acids can coordinate to the nitrogen atom, polarizing the C-N bonds and facilitating nucleophilic attack. encyclopedia.pub

The formation of the aziridinium ion from this compound converts the unreactive three-membered ring into a potent electrophile ready for subsequent reactions. encyclopedia.pubnih.gov

Subsequent Nucleophilic Attack on Aziridinium Intermediates

Once the aziridinium ion is generated, it is readily attacked by a nucleophile. frontiersin.org The nucleophile can be the counter-ion from the activating agent (e.g., iodide from TMSI) or an external nucleophile added to the reaction mixture. encyclopedia.pubnih.gov The attack occurs at one of the ring carbons, cleaving the C-N bond and relieving the ring strain. frontiersin.org

The regioselectivity of this step is a critical aspect of the reaction's utility. rsc.org

S_N2-like Pathway: With simple alkyl substituents on the aziridine ring, the nucleophile typically attacks the less-substituted carbon (pathway "a"). encyclopedia.pubnih.gov

S_N1-like Pathway: When a ring substituent can stabilize a positive charge (e.g., phenyl, vinyl, or acyl groups), the attack may preferentially occur at the more-substituted carbon (pathway "b"). encyclopedia.pubnih.gov

Ring Expansion and Rearrangement Reactions

The inherent ring strain of aziridines makes them excellent precursors for a variety of ring expansion and rearrangement reactions, yielding larger, more complex heterocyclic structures.

Rearrangements to Cyclopropane (B1198618) Derivatives

The rearrangement of aziridines to cyclopropane derivatives is a known transformation, often proceeding through carbanionic intermediates. This type of reaction typically involves the displacement of a leaving group by an intramolecular nucleophilic attack. However, specific studies detailing the rearrangement of this compound to cyclopropane derivatives could not be identified in the available literature.

Carbonylation of Aziridines to β-Lactams

The transition-metal-catalyzed insertion of carbon monoxide into an aziridine C-N bond is a powerful method for synthesizing β-lactams (azetidin-2-ones). researchgate.net This transformation is praised for its efficiency and high degree of regio- and stereoselectivity. researchgate.net Various transition metals, including rhodium, palladium, and cobalt, have been employed to catalyze this ring expansion. researchgate.netthieme-connect.de The regioselectivity of carbonyl insertion is often governed by steric and electronic factors of the substituents on the aziridine ring. thieme-connect.de For instance, research on related silylated aziridines, such as cis-1,2-dibutyl-3-(trimethylsilyl)aziridine, has shown that carbonylation can proceed with insertion at the C(TMS)–N bond. thieme-connect.deresearchgate.net Despite these advances with other silylated aziridines, no specific examples or data tables for the carbonylation of this compound to form the corresponding β-lactam were found.

Other Ring Expansion Pathways to Larger Nitrogen Heterocycles

Aziridines, particularly vinyl-substituted ones, serve as versatile building blocks for larger N-heterocycles like pyrrolidines, piperidines, and azepines through various pericyclic reactions and cycloadditions. nih.govscispace.com These transformations are driven by the release of ring strain. nih.govresearchgate.net Methodologies include formal cycloadditions with π-systems like alkenes, alkynes, and isocyanates. nih.govresearchgate.net While this is a broad and active area of research for many N-substituted aziridines, specific literature detailing these ring expansion pathways originating from this compound is not available.

Transition Metal-Mediated Transformations

Transition metal catalysis has revolutionized aziridine chemistry, enabling a wide array of transformations through unique mechanisms such as oxidative addition and C-N bond activation. researchgate.netnih.gov

Catalytic Reactions Involving Aziridine C-N Bond Activation

The activation and cleavage of the relatively inert C-N bonds in aziridines by transition metal catalysts is a key strategy for constructing new carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions often involve the oxidative addition of the aziridine to a low-valent metal center, followed by further transformations. This approach has led to the development of various cross-coupling and isomerization reactions. researchgate.net However, research literature providing specific examples of catalytic C-N bond activation performed on this compound could not be located.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Aziridines can function as 1,3-dipole synthons in cycloaddition reactions. Upon thermal or photochemical ring-opening to form azomethine ylides, or through Lewis acid-mediated C-C bond cleavage, they can react with various dipolarophiles in [3+2] cycloadditions to furnish five-membered nitrogen heterocycles like pyrrolidines and oxazolidines. nih.govnih.gov This method is a cornerstone in heterocyclic synthesis due to its atom economy and stereochemical control. nih.govrsc.org One study noted that a 2-trimethylsilylethanesulfonyl group on the aziridine nitrogen was a tolerable substituent for an asymmetric [3+2] cycloaddition with aldehydes. nih.gov This sulfonyl group, however, is electronically distinct from the ethyl group in the target compound. No specific data tables or detailed findings for [3+2] cycloaddition reactions involving this compound were found in the surveyed literature.

Mechanistic Elucidation of Key Transformations

The mechanistic pathways of reactions involving this compound derivatives are central to controlling the outcome of synthetic transformations. Key investigations have focused on understanding the factors that govern stereoselectivity and identifying the transient species that dictate the course of catalytic reactions.

Studies on Stereochemical Control and Diastereoselectivity

The stereochemical outcome of nucleophilic ring-opening reactions of aziridines is highly dependent on the substitution pattern of the aziridine, the nature of the nucleophile, and the reaction conditions. The mechanism can range between a pure SN2 pathway, which proceeds with a complete inversion of stereochemistry, and an SN1 pathway, which involves a planar carbocation intermediate leading to racemization. For non-activated aziridines, which require acid catalysis, the transition state is often described as having significant SN2 character but can be influenced by the stability of a potential carbocation.

In reactions involving additions to chiral aziridine derivatives, diastereoselectivity can be influenced by the presence of coordinating metals. For instance, the addition of organometallic reagents to chiral aziridine-2-carboxyaldehydes shows that the choice of metal cation can dictate the diastereomeric ratio of the resulting alcohol products. Chelation control, favored by strongly coordinating metals like magnesium, can lead to different stereochemical outcomes compared to non-chelating conditions.

A study on the addition of lithiated and magnesiated derivatives of D-galactal to an aziridine aldehyde highlights this effect. The use of a magnesium cation led to a significant increase in reaction yield while maintaining a high diastereomeric ratio, suggesting that chelation is a factor in the transition state, although it did not alter the preferred diastereomer in this specific case. nih.gov

EntryMetal CationSolventErythro/Threo RatioTotal Yield (%)
1Li+THF1:945
2Mg2+THF1:965

Furthermore, cooperative Lewis acid catalysis has been employed to achieve the enantioselective ring-opening of meso-aziridines. In this system, a chiral cobalt catalyst is responsible for delivering the nucleophile (fluoride), while a second, achiral Lewis acid is required to activate the aziridine substrate. This dual activation is crucial for achieving high enantioselectivity, generating valuable trans-β-functionalized amines. ucla.edu The choice of the N-protecting group is critical, with chelating groups like picolinamide (B142947) enabling the necessary coordination with the activating Lewis acid. ucla.edu

SubstrateProductYield (%)Enantiomeric Excess (% ee)
N-Picolinoyl-cis-2,3-dimethylaziridine(2R,3R)-3-Fluoro-N-(pyridin-2-ylcarbonyl)butan-2-amine9384 (95 after recrystallization)
Dihydronaphthalene-derived aziridinetrans-β-fluoroamine derivative6680 (97 after recrystallization)

Investigation of Catalytic Cycles and Intermediates

The study of catalytic cycles and the detection or postulation of reactive intermediates are fundamental to understanding and optimizing reactions involving aziridine derivatives.

Lewis Acid Catalysis: In many transformations, a Lewis acid is used to activate the aziridine ring towards nucleophilic attack. A proposed synergistic catalytic cycle for the fluorination of an N-picolinoyl-protected aziridine illustrates this concept. In this cycle, a Ti(IV) Lewis acid coordinates to the picolinamide group, activating the aziridine. Simultaneously, a chiral (salen)Co complex interacts with benzoyl fluoride (B91410) and an alcohol to generate a chiral cobalt-fluoride species. This species then delivers the fluoride nucleophile to one of the now electrophilic carbon atoms of the activated aziridine ring, proceeding with high enantioselectivity. ucla.edu The key intermediate in this process is the Lewis acid-aziridine adduct.

Photocatalytic Cycles and Azomethine Ylide Intermediates: A distinct mechanistic pathway is observed in visible-light-mediated photocatalytic reactions. Aziridines can serve as precursors to azomethine ylides, which are valuable 1,3-dipolar intermediates for [3+2] cycloaddition reactions. The proposed catalytic cycle begins with the photoexcited catalyst oxidizing the aziridine to an aziridine radical cation. nih.gov This highly strained radical cation undergoes rapid, stereospecific C-C bond cleavage to form a more stable open-chain radical cation intermediate. nih.govrsc.org A subsequent reduction of this intermediate by the photocatalyst radical anion regenerates the ground-state catalyst and produces the key azomethine ylide. This ylide is then trapped by a dipolarophile to form the final heterocyclic product. nih.govrsc.org Electrochemical analysis supports the feasibility of the initial single-electron transfer (SET) from the aziridine to the excited photocatalyst. nih.gov

Zwitterionic Intermediates in Aziridination: While not a reaction of an aziridine, the mechanism of catalytic asymmetric aziridination (the formation of aziridines) provides insight into relevant intermediates. Lewis acid-catalyzed reactions of imines with diazo compounds are proposed to proceed through a zwitterionic intermediate. msu.edu The cycle begins with the coordination of the Lewis acid to the imine, activating it for nucleophilic attack by the diazo compound. This attack forms a zwitterionic intermediate, which then undergoes intramolecular backside displacement of dinitrogen to form the cis-aziridine product. msu.edu

Synthetic Applications and Advanced Chemical Transformations Derived from 1 2 Trimethylsilyl Ethyl Aziridine

Asymmetric Synthesis and Chiral Building Blocks

The ring-opening reactions of aziridines provide a powerful strategy for the stereospecific introduction of nitrogen functionalities. When the aziridine (B145994) nitrogen is protected with the 2-(trimethylsilyl)ethyl group, it can be readily activated, typically by conversion to the corresponding N-sulfonyl derivative, N-((2-(trimethylsilyl)ethyl)sulfonyl)aziridine. This activation enhances the electrophilicity of the aziridine ring, making it susceptible to nucleophilic attack. The TSE group can be subsequently removed under mild, fluoride-mediated conditions, regenerating the free amine.

Precursors for Chiral Amino Alcohols and Substituted Amino Acid Derivatives

While direct examples of 1-[2-(Trimethylsilyl)ethyl]aziridine in the synthesis of chiral amino alcohols and substituted amino acid derivatives are not extensively documented in readily available literature, the well-established reactivity of N-activated aziridines provides a clear blueprint for its potential applications. The general strategy involves the regioselective and stereospecific ring-opening of a chiral N-((2-(trimethylsilyl)ethyl)sulfonyl)aziridine with an appropriate nucleophile.

For the synthesis of chiral amino alcohols , the ring-opening of an enantiopure N-TSE-sulfonyl aziridine with an oxygen nucleophile, such as water or an alcohol under acidic conditions, or carboxylate anions, would yield the corresponding β-amino alcohol derivative after deprotection. The stereochemistry of the starting aziridine would be transferred to the product, ensuring high enantiopurity.

Similarly, for the preparation of substituted amino acid derivatives , the ring-opening with a carbon nucleophile, such as a cyanide ion or an enolate, would introduce a new carbon-carbon bond. Subsequent hydrolysis of the resulting nitrile or manipulation of the carbonyl group, followed by deprotection of the TSE group, would afford non-proteinogenic amino acids with defined stereochemistry. The regioselectivity of the nucleophilic attack is a critical factor and is influenced by steric and electronic factors of both the aziridine and the incoming nucleophile.

Stereoselective Access to Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Piperidines)

The construction of nitrogen-containing heterocycles, such as pyrrolidines and piperidines, which are prevalent scaffolds in pharmaceuticals and natural products, can be achieved through intramolecular cyclization strategies starting from appropriately functionalized aziridines. Although specific examples employing the this compound are not prominent, the synthetic logic is well-founded within the broader context of aziridine chemistry.

The synthesis of pyrrolidines can be envisioned through the ring-opening of an N-TSE-sulfonyl aziridine with a nucleophile that contains a latent electrophilic site. For instance, reaction with a malonate derivative followed by intramolecular cyclization would lead to the formation of a pyrrolidine (B122466) ring. The stereocenters present in the initial aziridine can be used to control the stereochemistry of the final heterocyclic product.

For the synthesis of piperidines , a similar strategy involving a longer tether between the nucleophilic and electrophilic centers would be required. This could be achieved by reacting the aziridine with a nucleophile that, after ring-opening, positions a reactive group at a suitable distance for a 6-membered ring closure. The stability and facile removal of the TSE group would be advantageous in the final steps of such multi-step synthetic sequences.

Polymer Chemistry

The 2-(trimethylsilyl)ethyl group plays a crucial role in the anionic ring-opening polymerization (AROP) of aziridines, enabling the synthesis of well-defined linear polyamines. The N-sulfonylated derivative, N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz), has been a key monomer in this field. osti.gov

Anionic Ring-Opening Polymerization (AROP) of N-Silylated Aziridines

The AROP of N-sulfonylated aziridines is a living polymerization technique that allows for precise control over the molecular weight and dispersity of the resulting polymers. osti.gov The polymerization of SES-MeAz is initiated by a nucleophilic attack on the aziridinium (B1262131) ion, leading to the formation of a propagating amide anion. The electron-withdrawing sulfonyl group is essential for activating the aziridine ring towards nucleophilic attack and for stabilizing the propagating anionic center. osti.gov

The polymerization of SES-MeAz exhibits characteristics of a controlled, living anionic polymerization. The reaction proceeds until all the monomer is consumed and can be terminated by the addition of a proton source like methanol. This living nature allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. osti.gov

Synthesis of Well-Defined Poly(aziridine)s with Complex Architectures

The living nature of the AROP of SES-MeAz has been exploited to create polymers with complex architectures, such as block copolymers and star-shaped polymers. osti.gov

Block Copolymers: Sequential addition of different N-sulfonylated aziridine monomers allows for the synthesis of block copolymers. For example, the polymerization of N-para-tosyl-2-methyl-aziridine (pTs-MeAz) followed by the addition of SES-MeAz results in the formation of the block copolymer p(pTs-MeAz)-b-p(SES-MeAz). A significant advantage of this system is the potential for selective deprotection of the SES group using fluoride (B91410) ions, leaving the tosyl groups intact. This orthogonality provides a pathway to novel block copolymers containing both protected and free amine segments. osti.gov

Star-Shaped Polymers: Three-armed star-shaped poly(SES-MeAz) has been successfully synthesized using a multifunctional initiator. These star-shaped polymers have been shown to exhibit improved solubility compared to their linear counterparts. osti.gov

The desulfonylation of poly(SES-MeAz) can be achieved under mild conditions using tetrabutylammonium (B224687) fluoride (TBAF), yielding polypropylene (B1209903) imine (PPI). This deprotection strategy highlights the utility of the 2-(trimethylsilyl)ethyl sulfonyl group as a readily cleavable protecting group in polymer chemistry. osti.gov

Diverse Functional Group Interconversions and Derivatization

Beyond its use as a protecting group in asymmetric synthesis and polymer chemistry, the this compound moiety can participate in various functional group interconversions and derivatizations. The strained aziridine ring is a reactive handle that can be opened by a wide array of nucleophiles, leading to a diverse range of functionalized amine products.

The N-TSE group itself can be considered a versatile functional group. Its removal under fluoride-mediated conditions is a key transformation that unmasks the secondary amine, which can then undergo further reactions such as acylation, alkylation, or arylation.

Furthermore, the trimethylsilyl (B98337) group within the TSE moiety can potentially be modified. For instance, reactions involving electrophilic substitution at the silicon atom could be explored to introduce further functionality, although such transformations are less common compared to the cleavage of the entire TSE group.

The primary derivatization strategy for this compound involves its activation through sulfonylation, which dramatically alters its reactivity and opens up a vast landscape of synthetic possibilities through subsequent nucleophilic ring-opening reactions.

Preparation of β-Amino Carbonyl Equivalents via Masked Carbonyl Groups

Information specifically detailing the preparation of β-amino carbonyl equivalents from this compound via reaction with masked carbonyl groups, such as acetal- or ketal-derived nucleophiles, is not extensively documented in the reviewed scientific literature. General methodologies for the synthesis of β-amino ketones and related derivatives often involve Mannich-type reactions or the ring-opening of activated aziridines with enolates or their equivalents. While the 2-(trimethylsilyl)ethylsulfonyl (SES) group, a related moiety, has been employed as an activating group on aziridine-2-carboxylates for reductive ring-opening reactions to yield β-amino esters, this transformation does not involve masked carbonyl nucleophiles. acs.orgnih.govmsu.edu

Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives

The synthesis of urea and thiourea derivatives from aziridines is a well-established transformation, providing access to compounds with a wide range of biological activities. This methodology generally involves the reaction of an aziridine with an isocyanate or isothiocyanate. The nucleophilic nitrogen of the aziridine attacks the electrophilic carbon of the isocyanate or isothiocyanate, leading to the formation of the corresponding urea or thiourea derivative.

In a representative study, a series of aziridine derivatives were reacted with various isothiocyanates to produce thiourea derivatives in high yields. amazonaws.comrsc.orgnih.gov The reactions were typically carried out in a suitable solvent such as dichloromethane (B109758) at room temperature. The progress of the reaction can be monitored by thin-layer chromatography, and the products can be purified by standard techniques like column chromatography.

The table below summarizes the synthesis of several thiourea derivatives from substituted aziridines, showcasing the versatility of this reaction.

Table 1: Synthesis of Aziridine-Thiourea Derivatives

Aziridine Reactant Isothiocyanate Reactant Product Reaction Time (h) Yield (%)
(S)-2-methylaziridine Phenyl isothiocyanate (S)-1-(2-methylaziridin-1-yl)-3-phenylthiourea 16 95
(S)-2-isopropylaziridine Phenyl isothiocyanate (S)-1-(2-isopropylaziridin-1-yl)-3-phenylthiourea 16 92
2,2-dimethylaziridine Phenyl isothiocyanate 1-(2,2-dimethylaziridin-1-yl)-3-phenylthiourea 16 98
(S)-2-methylaziridine 4-Chlorophenyl isothiocyanate (S)-1-(4-chlorophenyl)-3-(2-methylaziridin-1-yl)thiourea 16 96

This synthetic route is not limited to thioureas; the use of isocyanates similarly affords urea derivatives. The reaction is generally high-yielding and tolerates a variety of substituents on both the aziridine and the isocyanate/isothiocyanate, making it a valuable tool for generating libraries of these compounds for further investigation.

Generation of C-Glycosyl-Aminoethyl Sulfide (B99878) Derivatives

A stereoselective synthesis of C-glycosyl-aminoethyl sulfide derivatives has been developed, utilizing the regioselective ring-opening of a chiral aziridine as a key step. acs.org This methodology provides access to novel glycoconjugates, which are of interest due to their potential biological activities. The synthesis commences with the reaction of a tributyltin derivative of a glycal with an aziridinecarbaldehyde. This is followed by the crucial ring-opening of the resulting chiral aziridine with a thiol, such as thiophenol.

The reaction of the C-glycosyl aziridine with thiophenol proceeds regioselectively, with the thiol attacking the less substituted carbon of the aziridine ring. nih.govnih.gov This is a common outcome for the nucleophilic ring-opening of aziridines, driven by both steric and electronic factors. The reaction is typically carried out in a solvent like methylene (B1212753) chloride at room temperature.

An example of this synthetic sequence is the reaction of a C-glycosyl aziridine derived from a protected D-glucal with thiophenol. The reaction yields a mixture of diastereomeric C-glycosyl-aminoethyl sulfide derivatives. The stereochemical outcome of the reaction is influenced by the stereochemistry of the starting materials.

Table 2: Diastereoselective Synthesis of C-Glycosyl-Aminoethyl Sulfide Derivatives

C-Glycosyl Aziridine Isomer Product Diastereomeric Ratio (erythro:threo)
erythro erythro-C-Glycosyl-aminoethyl sulfide Major product
threo threo-C-Glycosyl-aminoethyl sulfide Minor product

This synthetic strategy highlights the utility of chiral aziridines as intermediates for the synthesis of complex and stereochemically defined molecules. The ability to control the regioselectivity of the ring-opening reaction is a key advantage of this approach.

Q & A

Q. Example protocol :

React 2-(trimethylsilyl)ethylamine with a bromoacetamide derivative in THF at -78°C.

Quench with aqueous NH₄Cl and purify via column chromatography (hexane/EtOAc).

Confirm stereochemistry using NOE NMR or X-ray crystallography .

How does the trimethylsilyl group influence the reactivity of aziridines in ring-opening reactions, and what mechanistic insights support this?

Answer:
The TMS group acts as both a steric and electronic modulator:

  • Steric effects : The bulky TMS group slows nucleophilic attack at the adjacent carbon, directing regioselectivity to the less hindered aziridine nitrogen .
  • Electronic effects : The σ-donating TMS group stabilizes partial positive charges on nitrogen during ring-opening, favoring SN2 mechanisms over carbocation pathways (unlike 2,2-dimethylaziridines, which undergo SN1-like hydrolysis) .

Q. Mechanistic evidence :

  • Kinetic studies show first-order dependence on nucleophile concentration (e.g., thiols or amines), consistent with SN2 mechanisms .
  • Computational studies (DFT) reveal lower activation energy for TMS-substituted aziridines compared to non-silylated analogs due to hyperconjugative stabilization .

What strategies are effective for resolving contradictions in NMR data when characterizing TMS-substituted aziridines?

Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from:

  • Dynamic effects : Ring puckering or hindered rotation of the TMS group can cause splitting. Variable-temperature NMR (e.g., -40°C to 25°C) can freeze conformers and simplify spectra .
  • Solvent interactions : CDCl₃ vs. DMSO-d₆ may alter chemical shifts due to hydrogen bonding with the aziridine nitrogen. Use multiple solvents for cross-validation .
  • Stereochemical assignment : Compare coupling constants (J values) with known trans/cis aziridines. For example, trans-aziridines typically exhibit J ≈ 5–6 Hz, while cis isomers show J < 2 Hz .

Case study : In the synthesis of communesin B, aziridine coupling constants (J = 4.5 Hz) confirmed a trans configuration, resolving ambiguity in NOE data .

How can this compound be utilized as a chiral auxiliary or ligand in asymmetric catalysis?

Answer:
As a chiral auxiliary :

  • The TMS group enhances steric differentiation during diastereoselective reactions. For example, in aldol reactions, the aziridine nitrogen coordinates to carbonyl groups, directing face-selective attack .
  • Removal : Hydrolytic cleavage (e.g., HCl/MeOH) regenerates the parent amine without racemization .

Q. As a ligand :

  • Chiral TMS-aziridine-phosphine hybrids (e.g., imine-phosphines) have been used in asymmetric Simmons-Smith cyclopropanation, achieving >90% ee .
  • Mechanism : The TMS group stabilizes metal-ligand complexes (e.g., Zn or Cu), enhancing enantioselectivity via steric and electronic tuning .

What challenges arise in using this compound for constructing polycyclic alkaloids, and how are they addressed?

Answer:
Challenges :

  • Regioselectivity : Competing ring-opening pathways (e.g., nucleophilic attack at nitrogen vs. carbon) complicate product predictability .
  • Thermal instability : Aziridines decompose under high temperatures (e.g., >100°C) during cycloadditions.

Q. Solutions :

  • Acid catalysis : Tf₂NH promotes selective aza-oxylylene formation for Diels-Alder cycloadditions, achieving 70% yield in communesin synthesis .
  • Protecting groups : Temporary protection of the TMS group (e.g., with BOC) prevents undesired side reactions during multi-step sequences .

How do hydrolysis pathways of TMS-substituted aziridines differ from other alkyl-substituted analogs, and what analytical methods validate these differences?

Answer:

  • TMS-substituted aziridines : Follow SN2 mechanisms due to steric hindrance and electronic stabilization, yielding stable amino alcohols .
  • 2,2-Dimethylaziridines : Proceed via carbocation intermediates (SN1-like), leading to racemization and byproducts .

Q. Analytical validation :

  • Kinetic isotope effects (KIE) : Primary KIE (kH/kD > 1) supports SN2 pathways for TMS derivatives .
  • HPLC-MS : Detects stable hydrolysis products (e.g., 2-(trimethylsilyl)ethylamine) without fragmentation, contrasting with carbocation-derived byproducts .

What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Toxicity : Aziridines are alkylating agents with potential mutagenicity. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store under inert gas (N₂ or Ar) at -20°C to prevent polymerization .
  • Spill management : Neutralize with 10% acetic acid before disposal to deactivate reactive intermediates .

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